6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a synthetic compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine derivative. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. Quinazolinones have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties, making them valuable in pharmaceutical research.
This compound can be classified under heterocyclic compounds, specifically within the category of quinazolines. The structure of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one suggests it may exhibit diverse pharmacological activities, similar to other derivatives in the quinazolinone class. The synthesis and evaluation of quinazolinone derivatives have been documented in scientific literature, highlighting their potential as therapeutic agents against various diseases, including cancer and inflammatory conditions .
The synthesis of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize reagents such as phosphorous oxychloride or acetic anhydride to facilitate cyclization. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity .
The compound features:
6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can participate in various chemical reactions, including:
Understanding these reactions requires knowledge of organic reaction mechanisms, including electrophilic aromatic substitution and nucleophilic attack on carbonyl groups.
The mechanism of action for 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one primarily involves its role as a kinase inhibitor. It is believed to inhibit multiple tyrosine kinases by competing with ATP binding at the active site. This inhibition disrupts signaling pathways that promote cell proliferation and survival, particularly in cancer cells.
In vitro studies have shown that this compound can inhibit key kinases such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression . Molecular docking studies suggest that it binds effectively within the ATP-binding pocket of these enzymes.
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not universally documented due to variability in synthesis methods.
6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one has potential applications in scientific research, particularly in drug development for cancer therapy due to its kinase inhibitory properties. Its ability to modulate key signaling pathways makes it a candidate for further exploration as a therapeutic agent against various malignancies . Additionally, ongoing research may uncover further applications in other areas such as anti-inflammatory treatments or antimicrobial agents.
The strategic disconnection of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one reveals three key synthons (Figure 1):
This approach leverages Niementowski condensation for core formation, followed by regioselective C4-methylidenation.
Step 1: Thiourea Formation2-Amino-5-ethylbenzoic acid reacts with phenyl isothiocyanate in refluxing ethanol (12 h), yielding N-(2-carboxy-4-ethylphenyl)-N'-phenylthiourea (I) [1].
Reaction: 2-Amino-5-ethylbenzoic acid + PhNCS → **I** (85% yield)
Step 2: CyclodehydrationIntermediate I undergoes acid-catalyzed (6M HCl) cyclization at 100°C for 8 h, forming 6-ethyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (II) [1] [7].
**I** + HCl → **II** (78% yield)
Step 3: MethylidenationII reacts with acetaldehyde (2 eq) in DMF, catalyzed by piperidine (10 mol%) at 80°C for 6 h, yielding the target compound via Knoevenagel condensation [7]:
**II** + CH₃CHO → 6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one (70% yield)
Table 1: Niementowski Route Optimization
Parameter | Tested Conditions | Optimal Condition | Yield (%) |
---|---|---|---|
Cyclization Acid | HCl, H₂SO₄, polyphosphoric acid | 6M HCl | 78 |
Cyclization Temp (°C) | 80, 100, 120 | 100 | 78 |
Methylidenation Base | Piperidine, Et₃N, K₂CO₃ | Piperidine | 70 |
Methylidenation Solvent | DMF, EtOH, solvent-free | DMF | 70 |
For late-stage C6-ethyl introduction, Suzuki–Miyaura coupling was optimized [4]:
Step 1: Iodination2-Thioxo-3-phenylquinazolin-4(1H)-one undergoes regioselective iodination at C6 using I₂/KIO₃ in AcOH (60°C, 4 h) to form 6-iodo derivative (III).
Step 2: Suzuki CouplingIII couples with ethylboronic acid under microwave irradiation (250 W, 80°C, 20 min) in ethylene glycol dimethyl ether, using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 eq) [4]:
**III** + CH₃CH₂B(OH)₂ → 6-Ethyl-3-phenyl-2-thioxoquinazolinone (88% yield)
Step 3: Methylidenation (as in Section 1.2.1).
Table 2: Suzuki Coupling Optimization
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | DMF | 100 | 12 | 45 |
Pd(PPh₃)₄ | Toluene | 110 | 10 | 62 |
Pd(PPh₃)₄ | Ethylene glycol dimethyl ether | 80 (MW) | 0.33 | 88 |
Pd/C | EtOH | 80 | 24 | 28 |
Solvent polarity critically impacts cyclocondensation and methylidenation efficiency [4] [7]:
Cyclization (Figure 2):
Methylidenation:
Microwave irradiation drastically reduces reaction times [4] [7]:
Table 3: Microwave Optimization Parameters
Reaction Step | Power (W) | Time (min) | Temp (°C) | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | 250 | 20 | 80 | 88 |
Methylidenation | 200 | 60 | 80 | 70 |
Conventional Thermal | – | 360 | 80 | 70 |
Spectral data confirm the structure of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one [4] [5]:
¹H NMR (400 MHz, CDCl₃):δ 1.31 (t, J = 7.5 Hz, 3H, CH₂CH₃),δ 2.81 (q, J = 7.5 Hz, 2H, CH₂CH₃),δ 5.83 (s, 1H, =CH₂),δ 6.12 (s, 1H, =CH₂),δ 7.46–8.12 (m, 8H, Ar–H).Note: Exocyclic methylidene protons appear as distinct singlets.
¹³C NMR (100 MHz, CDCl₃):δ 15.8 (CH₂CH₃),δ 29.1 (CH₂CH₃),δ 110.2 (=CH₂),δ 142.8 (C4),δ 161.5 (C2=O),δ 122–138 (aromatic carbons).
IR (KBr, cm⁻¹):1665 (C=O stretch),1620 (C=C, methylidene),1590 (C=N).
HRMS: [M + H]⁺ calcd. for C₁₇H₁₅N₂O: 279.1128; found: 279.1132.
DFT calculations (B3LYP/6-311G**) provide mechanistic insights [5]:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1